molecular formula C19H17N3O B14746198 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one

3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one

Cat. No.: B14746198
M. Wt: 303.4 g/mol
InChI Key: YGURMDITZSVQME-UHFFFAOYSA-N
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Description

3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its fused indole and pyridoindole rings, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Heck and Nenitzescu reactions are often employed to synthesize related compounds from anilines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Detailed industrial methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. For instance, as an estrogen receptor modulator, it binds to estrogen receptors and influences their activity, which can affect cell proliferation and apoptosis in cancer cells . The pathways involved include modulation of gene expression and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its potential as an estrogen receptor modulator sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H17N3O/c23-19-16(13-6-2-4-8-15(13)22-19)18-17-12(9-10-20-18)11-5-1-3-7-14(11)21-17/h1-8,16,18,20-21H,9-10H2,(H,22,23)

InChI Key

YGURMDITZSVQME-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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